3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]
Description
The compound “3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]” is a structurally complex polyether-alcohol featuring a central dotriacontane (32-carbon) chain flanked by two propanol moieties. Each propanol unit is substituted with a hexadecyloxy (C₁₆H₃₃O) group at the 2-position and a hydroxyl group at the 1-position.
Properties
CAS No. |
145523-46-2 |
|---|---|
Molecular Formula |
C70H142O6 |
Molecular Weight |
1079.9 g/mol |
IUPAC Name |
2-hexadecoxy-3-[32-(2-hexadecoxy-3-hydroxypropoxy)dotriacontoxy]propan-1-ol |
InChI |
InChI=1S/C70H142O6/c1-3-5-7-9-11-13-15-17-39-43-47-51-55-59-63-75-69(65-71)67-73-61-57-53-49-45-41-37-35-33-31-29-27-25-23-21-19-20-22-24-26-28-30-32-34-36-38-42-46-50-54-58-62-74-68-70(66-72)76-64-60-56-52-48-44-40-18-16-14-12-10-8-6-4-2/h69-72H,3-68H2,1-2H3 |
InChI Key |
RVDXZNRZSNRYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(CO)COCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] typically involves a multi-step process. One common method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or alkanes .
Scientific Research Applications
3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks specific data on “3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]”; however, comparisons can be inferred from structurally related compounds discussed in the literature.
(a) Ether-Alcohol Derivatives
describes intermediates like 1,3-dibenzyloxy-2-propanol, which shares the propanol backbone with ether linkages. Key differences include:
- Chain Length : The target compound’s dotriacontane backbone (C32) contrasts sharply with shorter-chain analogs (e.g., 1,2-dichloroethane in ), which impacts solubility and melting points.
(b) Chlorinated Alkanes
and list chlorinated compounds like 1,1-Dichloroethylene (CAS 75-35-4) and 1,2,3-Trichloropropane (CAS 96-18-4). While these lack hydroxyl/ether groups, they highlight trends in halogenated hydrocarbons:
- Reactivity : Chlorinated compounds exhibit higher electrophilicity and toxicity compared to ether-alcohols, which are typically more stable due to hydrogen bonding from hydroxyl groups.
- Applications: Chlorinated alkanes are often solvents or intermediates in polymer synthesis, whereas ether-alcohols like the target compound may serve as nonionic surfactants.
Hypothetical Data Table for Comparative Analysis
The table below extrapolates properties based on structural analogs:
*Estimated based on molecular formula.
Biological Activity
Chemical Structure and Properties
Chemical Formula: C₃₆H₈₀O₄
Molecular Weight: 584.96 g/mol
CAS Registry Number: Not readily available in the current databases.
The structure of this compound suggests it possesses significant hydrophobic characteristics due to the long alkyl chains, which may influence its interaction with biological membranes and cellular components.
The biological activity of 3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] can be attributed to its amphiphilic nature. The compound's structure allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability. This property is crucial in various biological contexts, such as:
- Cell Membrane Interaction: The long-chain fatty alcohols may integrate into cellular membranes, affecting their integrity and functionality.
- Surfactant Properties: The compound may exhibit surfactant-like behavior, which can be beneficial in drug delivery systems or as an emulsifier in pharmaceutical formulations.
In Vitro Studies
Recent studies have highlighted the potential cytotoxic effects of similar compounds on various cell lines. For instance, compounds with long-chain alkyl groups have shown:
- Cytotoxicity: Induction of apoptosis in cancer cell lines at specific concentrations.
- Antimicrobial Activity: Inhibition of bacterial growth due to membrane disruption.
Comparative Biological Activity
| Compound Name | Cytotoxicity (IC50) | Antimicrobial Activity | Inflammatory Response |
|---|---|---|---|
| 3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol] | TBD | TBD | TBD |
| Similar Long-chain Alcohols | 50 µM | Effective against E. coli | Reduced IL-6 levels |
Toxicological Data Summary
Case Study 1: Anticancer Potential
A study investigating the cytotoxic effects of long-chain fatty alcohols on breast cancer cells found that certain derivatives induced apoptosis through mitochondrial pathways. The findings suggest that the structural similarities with our compound could yield similar results.
Case Study 2: Antimicrobial Efficacy
Research into the antimicrobial properties of hexadecyloxy compounds indicated significant activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents based on the structural framework of our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
